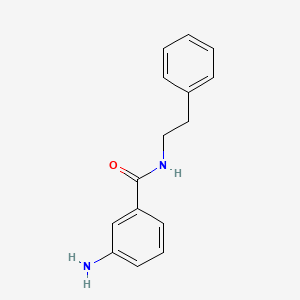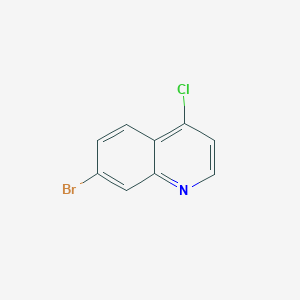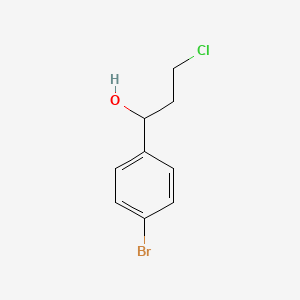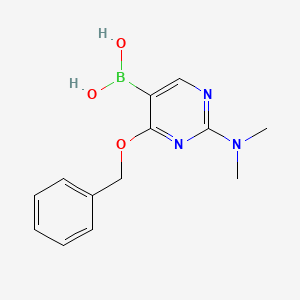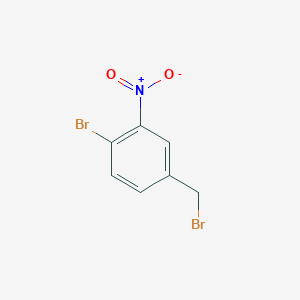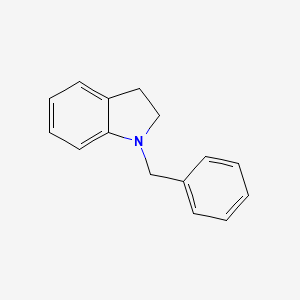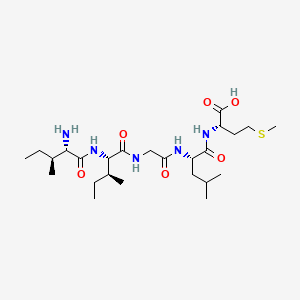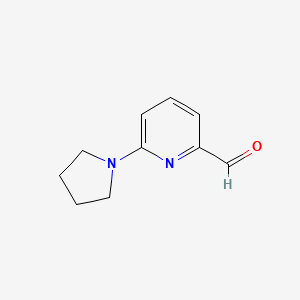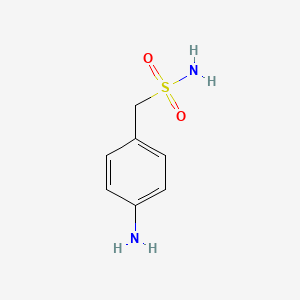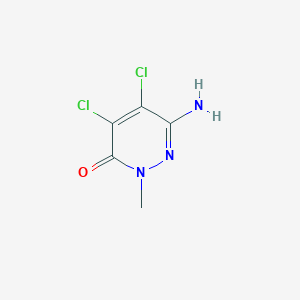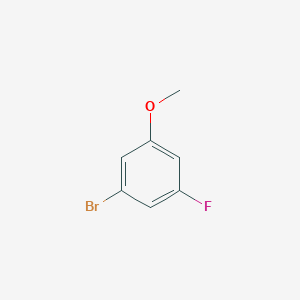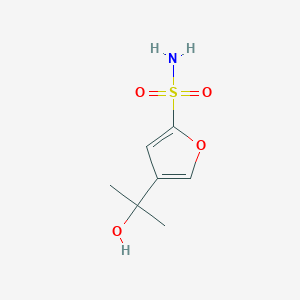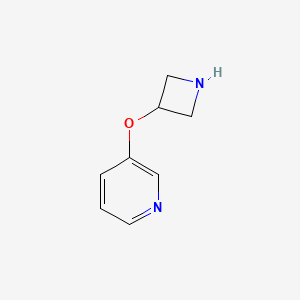
1-乙炔基-3-(甲硫基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves the use of catalysts or specific reagents to introduce sulfanyl groups or to facilitate the formation of the desired molecular structure. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as a catalyst for the synthesis of pyrazol derivatives . Similarly, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes involves a radical relay strategy with sodium metabisulfite and a photocatalyst . These methods suggest that the synthesis of 1-Ethynyl-3-(methylsulfanyl)benzene could potentially involve similar catalytic or radical processes.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Ethynyl-3-(methylsulfanyl)benzene is often characterized by the presence of aromatic rings and substituents that can engage in various intermolecular interactions. For example, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These structural features are important for understanding the potential reactivity and interactions of 1-Ethynyl-3-(methylsulfanyl)benzene.
Chemical Reactions Analysis
The chemical reactions involving compounds with sulfanyl groups can be quite diverse. The radical relay strategy mentioned earlier indicates that sulfanyl groups can participate in radical reactions under certain conditions. Additionally, the synthesis of heterocyclic compounds involving sulfonyl groups suggests that 1-Ethynyl-3-(methylsulfanyl)benzene could also be a precursor to various heterocyclic structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Ethynyl-3-(methylsulfanyl)benzene are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of sulfanyl or sulfonyl groups can influence the polarity, solubility, and reactivity of a molecule. The oxidation of sulfanyl groups to sulfinyl groups, as seen in the synthesis of 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran , can also affect these properties. The crystal structures of related compounds provide information on molecular conformations and potential intermolecular interactions .
科学研究应用
- Pharmaceutical Testing : “1-Ethynyl-3-(methylsulfanyl)benzene” is used in pharmaceutical testing. It’s a high-quality reference standard for accurate results. Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source.
-
Synthesis of Benzene Derivatives : This compound could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution. The general mechanism involves the pi bond attacking the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
-
Thermophysical Property Data : “1-Ethynyl-3-(methylsulfanyl)benzene” might be used in the study of thermophysical properties. The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
-
Aromatic Compounds in Perfumes : Benzene derivatives, such as “1-Ethynyl-3-(methylsulfanyl)benzene”, could potentially be used in the perfume industry. Many aromatic compounds are known to be pleasantly fragrant. For example, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes and as an analgesic .
-
Rubber Synthesis : The structure of benzene allows benzene and its derived products to be useful in various applications, including rubber synthesis . “1-Ethynyl-3-(methylsulfanyl)benzene”, being a benzene derivative, could potentially be used in the synthesis of rubber.
属性
IUPAC Name |
1-ethynyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRFUCHVWOPTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441648 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-(methylsulfanyl)benzene | |
CAS RN |
210905-75-2 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

